N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
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Overview
Description
“N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involved confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide led to the formation of a new substituted thiazolidinone derivative .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Compound Synthesis and Chemical Transformations
The synthesis and evaluation of thiophene analogues, including compounds with structures similar to the specified chemical, have been explored for their potential carcinogenicity and chemical behavior. Such compounds are synthesized and evaluated using various assays to understand their biological activity and potential risks. Thiophene derivatives are investigated due to their aromatic structure, which is often retained in biologically active molecules when replaced by an isosteric or isoelectronic aromatic ring, indicating the interest in structural analogs for understanding chemical and biological properties (Ashby, Styles, Anderson, & Paton, 1978).
Carcinogenic Potential and Environmental Impact
Research on chlorophenoxy compounds like 2,4-D and MCPA, which share structural similarities with chlorophenyl-containing compounds, has been conducted to assess their association with cancer risk. These studies are important for understanding the potential health risks associated with exposure to such compounds and their environmental impact. The systematic reviews and analyses of these compounds help in evaluating their carcinogenic potential and the plausibility of their association with cancer, particularly in occupational settings (Stackelberg, 2013).
Advanced Oxidation Processes for Environmental Remediation
The degradation of recalcitrant compounds, including those similar to the specified chemical, using advanced oxidation processes (AOPs), has been studied to address water scarcity and environmental contamination issues. Research focuses on understanding the kinetics, mechanisms, and by-products of degradation processes, which is crucial for developing effective environmental remediation strategies. Such studies contribute to the enhancement of AOP systems for the degradation of persistent organic pollutants (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Mechanism of Action
While the exact mechanism of action for “N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” is not specified, similar compounds have shown promising antimicrobial and anticancer activities . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Future Directions
The future directions for “N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” and similar compounds could involve further studies on their pharmacological activities. For instance, efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS2/c1-12-6-8-13(9-7-12)23-11-17(22)21-18-20-16(10-24-18)14-4-2-3-5-15(14)19/h2-10H,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJYVTSICGSATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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